Tert-butyl (2-iodoethyl)carbamate
Overview
Description
Tert-butyl (2-iodoethyl)carbamate is an organic compound with the molecular formula C7H14INO2. It is a carbamate derivative, characterized by the presence of a tert-butyl group attached to the nitrogen atom and an iodoethyl group attached to the carbonyl carbon. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl (2-iodoethyl)carbamate can be synthesized through several methods. One common approach involves the reaction of tert-butyl carbamate with 2-iodoethanol in the presence of a base such as sodium hydride. The reaction typically occurs under mild conditions and yields the desired product with high purity .
Another method involves the use of di-tert-butyl dicarbonate and sodium azide, which leads to the formation of an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2-iodoethyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, thiols, and amines. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Major Products Formed
Substitution Reactions: Products include various substituted carbamates, depending on the nucleophile used.
Oxidation and Reduction: Products include oxidized or reduced derivatives of the original compound.
Hydrolysis: The major products are the corresponding amine and carbon dioxide.
Scientific Research Applications
Tert-butyl (2-iodoethyl)carbamate has a wide range of applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly as a building block for the synthesis of bioactive molecules.
Material Science: It is used in the preparation of functionalized materials, such as polymers and coatings.
Biological Research: The compound is used in studies involving enzyme inhibition and protein modification.
Mechanism of Action
The mechanism of action of tert-butyl (2-iodoethyl)carbamate involves its interaction with nucleophiles and electrophiles. The iodo group is highly reactive and can undergo substitution reactions with various nucleophiles, leading to the formation of new compounds. The carbamate group can also participate in hydrolysis reactions, releasing the corresponding amine and carbon dioxide .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: Similar in structure but lacks the iodoethyl group.
Ethyl carbamate: Contains an ethyl group instead of a tert-butyl group.
Methyl carbamate: Contains a methyl group instead of a tert-butyl group.
Uniqueness
Tert-butyl (2-iodoethyl)carbamate is unique due to the presence of both the tert-butyl and iodoethyl groups. This combination imparts specific reactivity and properties that are not observed in other carbamate derivatives. The iodo group, in particular, makes it a valuable intermediate in organic synthesis, allowing for various substitution reactions that can lead to the formation of diverse compounds .
Properties
IUPAC Name |
tert-butyl N-(2-iodoethyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14INO2/c1-7(2,3)11-6(10)9-5-4-8/h4-5H2,1-3H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOEDOXQZANMVHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10348849 | |
Record name | tert-butyl (2-iodoethyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10348849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122234-46-2 | |
Record name | tert-butyl (2-iodoethyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10348849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-(2-iodoethyl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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